molecular formula C8H11Cl2N3 B2497258 (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride CAS No. 2105838-77-3

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride

Cat. No.: B2497258
CAS No.: 2105838-77-3
M. Wt: 220.1
InChI Key: VKAWCOQNXDLHPB-UHFFFAOYSA-N
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Description

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride is a chemical building block of significant interest in pharmaceutical and medicinal chemistry research. This compound features the pyrazolo[1,5-a]pyridine scaffold, a privileged structure known for its diverse biological activities and presence in various therapeutic agents . Researchers value this core structure for its potential in designing and synthesizing new small-molecule inhibitors. Compounds based on the pyrazolo[1,5-a]pyridine structure have been investigated for a wide range of applications, including as potential treatments for respiratory conditions , tuberculosis , and other therapeutic areas . The amine functional group in this particular derivative makes it a versatile intermediate for further chemical modifications, allowing researchers to explore structure-activity relationships (SAR) and develop novel bioactive molecules . As a salt form, the dihydrochloride offers enhanced stability and solubility for experimental use. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-1-2-8-3-4-10-11(8)6-7;;/h1-4,6H,5,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAWCOQNXDLHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The final product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine-6-carboxylic acid, while reduction may produce pyrazolo[1,5-a]pyridin-6-ylmethanol .

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in drug discovery, often associated with diverse biological activities. Compounds derived from this scaffold have been investigated for their potential as inhibitors of specific enzymes and receptors, particularly in the context of anti-inflammatory and anticancer therapies.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Compound TypeBiological Activity
Pyrazolo[1,5-a]pyrimidine derivativesKnown for anti-inflammatory and anticancer properties
4-(Pyrazol-1-yl)pyridine derivativesVaried activity against different cancer cell lines

Enzyme Inhibition

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride may serve as a lead compound for developing inhibitors targeting specific protein kinases implicated in various diseases. For example, it has been suggested that compounds within this class could inhibit AXL and c-MET kinases, which are involved in cancer progression and metastasis .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step synthetic routes aimed at achieving high yields and purity levels. The structure-activity relationships (SAR) of this compound are crucial for understanding its pharmacological properties. Modifications to the pyrazolo ring or the amine side chain can significantly influence its biological activity .

Case Study 1: Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis ATP synthase. Compounds derived from this scaffold demonstrated significant antimycobacterial activity with low toxicity profiles .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyrazolo derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. This suggests a therapeutic potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride, emphasizing substituent variations, biological activities, and applications.

Compound Name Core Structure Key Substituents Biological Activity Application Source
(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine dihydrochloride Pyrazolo[1,5-a]pyridine Aminomethyl at 3-position Not explicitly stated Research chemical CAS 136548-72-6
5-Polyfluoroalkylpyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine Polyfluoroalkyl groups at 5-position Analgesic Medicinal chemistry MedChem Russia 2019
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Pyrazolo[1,5-a][1,3,5]triazine Dichloromethyl at 2-position Anticancer (in vitro) Oncology research Biopolymers and Cell
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Ethylsulfonyl-pyridinyl at 5-position Pesticidal Crop protection Europäisches Patentblatt
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride Pyrazolo[1,5-a]pyrimidine Cyclopropyl at 2-position, amine at 6-position Undisclosed (likely CNS-targeted) Preclinical development CAS 1779128-21-0

Structural and Functional Analysis

  • Positional Isomerism: The substitution pattern on the pyrazolo[1,5-a]pyridine/pyrimidine core dictates activity. For example, aminomethyl groups at the 3- or 6-position (as in the target compound) may influence receptor binding affinity compared to analogs like 5-polyfluoroalkylpyrazolo[1,5-a]pyrimidines, where polyfluoroalkyl groups enhance lipophilicity and analgesic potency .
  • Core Heteroatom Variation : Pyrazolo[1,5-a]triazines (e.g., 2-(dichloromethyl) derivatives) exhibit anticancer activity via inhibition of cancer cell proliferation, likely due to electrophilic dichloromethyl groups interacting with cellular nucleophiles . In contrast, pyrazolo[1,5-a]pyrimidines with sulfonylpyridinyl substituents show pesticidal effects, attributed to their insecticidal target specificity .
  • Salt Forms : The dihydrochloride salt of the target compound improves solubility compared to freebase analogs (e.g., pyrazolo[1,5-a]pyridine-3,4-diamine, CAS 340961-88-8), which may have reduced bioavailability .

Biological Activity

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride is a compound characterized by its unique pyrazolo[1,5-a]pyridine structure. This scaffold is recognized for its diverse biological activities and potential therapeutic applications. The compound's molecular formula is C₇H₉Cl₂N₃, with a molecular weight of 202.07 g/mol, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for biological studies .

Structural Features and Synthesis

The structural arrangement of this compound includes a pyrazolo ring fused to a pyridine. This configuration contributes to its biological activity and interaction with various biological targets. The synthesis typically involves several steps that optimize yield and purity . The compound can undergo nucleophilic substitution reactions due to the presence of the amine group, making it versatile for further derivatization .

Enzyme Inhibition

Research indicates that this compound exhibits notable potential as an enzyme inhibitor. Compounds in the pyrazolo family have been studied for their ability to inhibit various enzymes and receptors. For instance, derivatives of pyrazolo[1,5-a]pyridine have shown promise as anti-inflammatory and anticancer agents .

The mechanism of action involves binding to active sites or allosteric sites on enzymes or receptors, thereby modulating their activity. This interaction is crucial for understanding the compound's therapeutic effects .

Anticancer Activity

Studies have demonstrated that related pyrazolo compounds possess significant anticancer properties. For example, aminopyrazole derivatives have exhibited good inhibition of proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . The selectivity of these compounds towards cancer cells over normal cells suggests a favorable therapeutic index.

Case Studies and Research Findings

  • Inhibition Profiles : A study highlighted that pyrazolo[1,5-a]pyridine derivatives were effective against various cancer cell lines, indicating their potential as selective anticancer agents .
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies focus on modifying the core structure at different positions to enhance potency and selectivity against specific targets like cyclin-dependent kinases (CDKs) .
  • Antioxidant Activity : Some derivatives have shown pronounced antioxidant properties in various assays, indicating their potential for treating oxidative stress-related diseases .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine dihydrochlorideSimilar pyrazolo structure; different methyl positionPotentially similar activity profile
Pyrazolo[1,5-a]pyrimidine derivativesFused pyrimidine instead of pyridineKnown for anti-inflammatory properties
4-(Pyrazol-1-yl)pyridine derivativesSubstituted at different positionsVaried activity against cancer cell lines

This table illustrates the diversity within the pyrazolo family and highlights how slight modifications can lead to different biological activities.

Future Research Directions

Given its promising biological profile, future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular targets and pathways affected by this compound.
  • Therapeutic Applications : Exploration of its use in treating diseases such as cancer and inflammatory disorders.
  • Chemical Modifications : Investigating how structural modifications can enhance efficacy or reduce side effects.

Q & A

Q. How is stability under storage conditions assessed for long-term studies?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Lyophilization improves stability for hygroscopic salts .

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